molecular formula C15H13NO3 B081399 Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- CAS No. 14461-87-1

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-

Cat. No. B081399
CAS RN: 14461-87-1
M. Wt: 255.27 g/mol
InChI Key: KJDSJSJRZDCXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-, also known as AHA, is a chemical compound that has been studied for its potential therapeutic applications. AHA is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Urease is produced by many bacteria, including Helicobacter pylori, which is a major cause of peptic ulcers. AHA has been investigated for its ability to inhibit urease and potentially treat peptic ulcers.

Mechanism Of Action

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- is a potent inhibitor of urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- binds to the active site of urease, preventing the enzyme from catalyzing the breakdown of urea. This leads to a decrease in the production of ammonia and carbon dioxide, which can help protect the stomach lining from damage and potentially treat peptic ulcers.

Biochemical And Physiological Effects

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit urease, Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have antioxidant properties. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has also been shown to increase the levels of nitric oxide in the body, which can help improve blood flow and potentially treat cardiovascular diseases.

Advantages And Limitations For Lab Experiments

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of urease, which makes it a useful tool for studying the role of urease in various biological processes. However, Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and work with the compound.

Future Directions

There are a number of future directions for research on Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-. One area of interest is the potential therapeutic applications of Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- beyond the treatment of peptic ulcers. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have antioxidant properties and to increase the levels of nitric oxide in the body, which could make it useful in the treatment of cardiovascular diseases. Another area of interest is the development of more effective and efficient synthesis methods for Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-, which could make it more accessible for research and potential therapeutic applications.

Synthesis Methods

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- can be synthesized through a multi-step process starting with 9-fluorenone. The first step involves the reduction of 9-fluorenone to 9-fluorenol using sodium borohydride. The second step involves the reaction of 9-fluorenol with chloroacetyl chloride to form 9-(chloroacetyl)fluorene. The final step involves the reaction of 9-(chloroacetyl)fluorene with hydroxylamine hydrochloride to form Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-.

Scientific Research Applications

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been studied for its potential therapeutic applications, particularly in the treatment of peptic ulcers. Peptic ulcers are caused by the bacterium Helicobacter pylori, which produces urease. Urease breaks down urea into ammonia and carbon dioxide, which can damage the stomach lining and lead to the formation of ulcers. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been investigated for its ability to inhibit urease and potentially treat peptic ulcers.

properties

CAS RN

14461-87-1

Product Name

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H13NO3/c1-9(17)16(19)12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18-19H,6H2,1H3

InChI Key

KJDSJSJRZDCXPV-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O

Other CAS RN

14461-87-1

synonyms

N-Hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide

Origin of Product

United States

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